1,3,3-Trifluoroprop-1-ene 1,3,3-Trifluoroprop-1-ene
Brand Name: Vulcanchem
CAS No.: 91419-93-1
VCID: VC8030100
InChI: InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H
SMILES: C(=CF)C(F)F
Molecular Formula: C3H3F3
Molecular Weight: 96.05 g/mol

1,3,3-Trifluoroprop-1-ene

CAS No.: 91419-93-1

Cat. No.: VC8030100

Molecular Formula: C3H3F3

Molecular Weight: 96.05 g/mol

* For research use only. Not for human or veterinary use.

1,3,3-Trifluoroprop-1-ene - 91419-93-1

Specification

CAS No. 91419-93-1
Molecular Formula C3H3F3
Molecular Weight 96.05 g/mol
IUPAC Name 1,3,3-trifluoroprop-1-ene
Standard InChI InChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H
Standard InChI Key FFTOUVYEKNGDCM-UHFFFAOYSA-N
SMILES C(=CF)C(F)F
Canonical SMILES C(=CF)C(F)F

Introduction

Chemical Identity and Structural Characteristics

1,3,3-Trifluoroprop-1-ene belongs to the class of unsaturated fluorinated hydrocarbons, with the molecular formula C₃H₃F₃ and a molecular weight of 96.05 g/mol . Its IUPAC name is (E)-1,3,3-trifluoroprop-1-ene, reflecting the trans configuration of the fluorine atoms relative to the double bond . The compound’s structure is characterized by a propene backbone with three fluorine atoms substituted at the 1, 3, and 3 positions, resulting in a planar geometry that influences its reactivity and thermodynamic behavior .

Isomerism and Stereochemistry

Synthesis and Industrial Production

The synthesis of 1,3,3-trifluoroprop-1-ene involves fluorination and dehydrochlorination reactions starting from chlorinated precursors. A landmark patent (US4220608A) outlines a method using 1,1,1,3-tetrachloropropane, 1,1,3-trichloropropene-1, or 3,3,3-trichloropropene-1 reacted with hydrogen fluoride (HF) under autogenous pressure (140–250°C) in the presence of organic amines or their salts . Key steps include:

  • Fluorination:

    CCl3CH2CH2Cl+3HFCF3CH2CH2F+3HCl\text{CCl}_3\text{CH}_2\text{CH}_2\text{Cl} + 3\text{HF} \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{F} + 3\text{HCl}

    This step replaces chlorine atoms with fluorine, facilitated by catalysts such as trimethylamine or pyridine .

  • Dehydrochlorination:

    CF3CH2CH2FCF3CH=CH2+HF\text{CF}_3\text{CH}_2\text{CH}_2\text{F} \rightarrow \text{CF}_3\text{CH}=\text{CH}_2 + \text{HF}

    Elimination of HF yields the final product, which is purified via distillation .

Industrial production scales this process using continuous-flow reactors optimized for yield (≥90%) and purity (≥99%) .

Thermophysical Properties

Extensive studies have characterized the thermophysical behavior of R-1243zf, essential for its application in refrigeration cycles. Key properties include:

Phase Behavior and Critical Parameters

  • Boiling Point: -16°C at atmospheric pressure.

  • Critical Temperature: 351.1 K .

  • Critical Pressure: 3.94 MPa .

Saturated Vapor Pressure

The Wagner equation accurately models vapor pressure (PP) as a function of temperature (TT):

lnP=A+BT+ClnT+DTE\ln P = A + \frac{B}{T} + C\ln T + DT^E

where AA, BB, CC, DD, and EE are compound-specific constants . Experimental data from 223–353 K show deviations <0.5% from predicted values .

Heat Capacity and Viscosity

  • Isochoric Heat Capacity (CvC_v): Ranges from 1.2–2.5 kJ/kg·K between 299–351 K and pressures up to 11 MPa .

  • Liquid-Phase Viscosity: Modeled using residual entropy scaling (RES), with uncertainties <5% .

Table 1: Selected Thermophysical Properties of R-1243zf

PropertyValue/RangeUncertaintySource
Boiling Point (1 atm)-16°C±0.1°C
Critical Temperature351.1 K±0.2 K
Critical Pressure3.94 MPa±0.02 MPa
Liquid Density (300 K)1,120 kg/m³±0.3%
Vapor Thermal Conductivity0.012 W/m·K (300 K)±2%

Applications in Industrial Systems

Refrigeration and Air Conditioning

R-1243zf is a drop-in replacement for R-134a in medium-temperature refrigeration systems. Its low GWP (~6) and favorable thermodynamic properties (e.g., high volumetric cooling capacity) make it suitable for:

  • Automotive AC systems: Achieves comparable coefficient of performance (COP) to R-134a with minor hardware modifications .

  • Heat pumps: Exhibits 10–15% higher efficiency than R-1234yf in high-temperature cycles .

Foam Blowing and Aerosols

As a blowing agent, R-1243zf generates uniform cell structures in polyurethane foams, reducing thermal conductivity by 20% compared to cyclopentane . Its low toxicity and non-flammability (when blended with inhibitors like R-227ea) enhance safety in aerosol formulations .

Recent Research and Future Directions

Mixture Performance

Recent work explores binary and ternary blends to optimize performance:

  • R-1243zf/R-290 (propane): Enhances COP by 12% in low-temperature refrigeration .

  • R-1243zf/R-1234ze(E): Reduces compressor discharge temperatures by 20°C in heat pumps .

Advanced Equation of State (EOS)

The REFPROP 10.0 database incorporates a multiparameter EOS for R-1243zf, improving accuracy in calculating derived properties like enthalpy and entropy . Superancillary equations further extend validity to 440 K and 34 MPa .

Material Compatibility

Ongoing studies assess elastomer compatibility, revealing that nitrile rubber (NBR) and epichlorohydrin (ECO) seals exhibit minimal swelling (<5%) after 1,000 hours of exposure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator